
1-Cyanononan-4-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyanononan-4-YL acetate is an organic compound with the molecular formula C11H19NO2 It is a derivative of nonane, featuring a cyano group (-CN) and an acetate group (-OCOCH3) attached to the fourth carbon of the nonane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Cyanononan-4-YL acetate can be synthesized through several methods. One common approach involves the reaction of nonan-4-ol with acetic anhydride in the presence of a catalyst such as pyridine to form nonan-4-yl acetate. This intermediate can then be treated with cyanogen bromide (BrCN) to introduce the cyano group, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyanononan-4-YL acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield nonan-4-ol and acetic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Hydrolysis: Nonan-4-ol and acetic acid.
Reduction: 1-Aminononan-4-yl acetate.
Substitution: Various substituted nonan-4-yl acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyanononan-4-YL acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it a versatile building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and nitrile reduction.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Cyanononan-4-YL acetate depends on the specific reaction it undergoes. For example:
Hydrolysis: The ester bond is cleaved by nucleophilic attack of water, leading to the formation of nonan-4-ol and acetic acid.
Reduction: The cyano group is reduced to an amine through the transfer of hydride ions from the reducing agent.
Substitution: The acetate group is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Vergleich Mit ähnlichen Verbindungen
1-Cyanononan-4-YL acetate can be compared with other similar compounds such as:
Nonan-4-yl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Cyanononan-4-ol: Lacks the acetate group, affecting its solubility and reactivity.
1-Cyanononan-4-yl chloride: Contains a chloride group instead of an acetate group, leading to different reactivity patterns.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
89701-69-9 |
|---|---|
Molekularformel |
C12H21NO2 |
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
1-cyanononan-4-yl acetate |
InChI |
InChI=1S/C12H21NO2/c1-3-4-5-8-12(15-11(2)14)9-6-7-10-13/h12H,3-9H2,1-2H3 |
InChI-Schlüssel |
FUFNHOPRLIHCMI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCCC#N)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


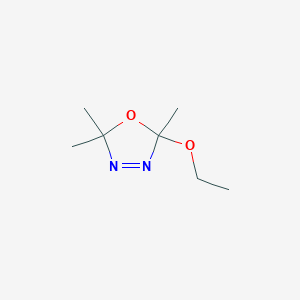
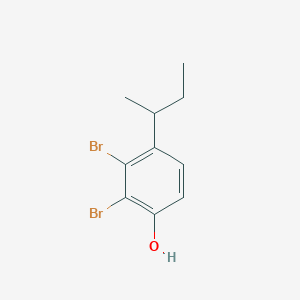

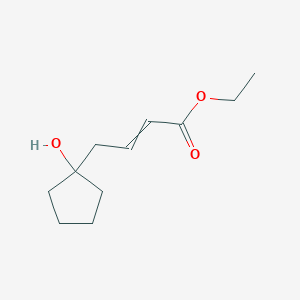

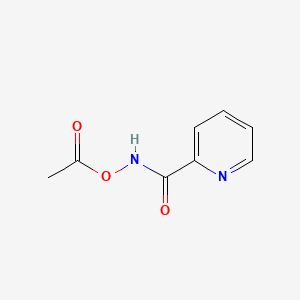
![Pentyl 3-[benzyl(methyl)amino]-2-cyanoprop-2-enoate](/img/structure/B14394422.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)
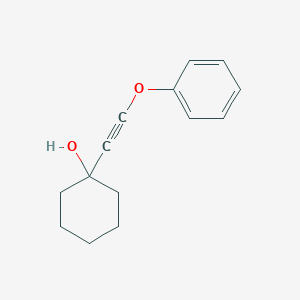
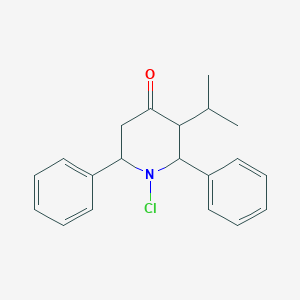
![4-Bromo-6-({[1-(2-hydroxyphenyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14394451.png)
![3-[1-(1,3-Dithian-2-ylidene)ethyl]pyridine](/img/structure/B14394460.png)
![4-{5-[(3-Methylbutyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2-phenylquinoline](/img/structure/B14394466.png)
![N-Butyl-N-[(3-chlorophenyl)methyl]-N'-(2,4-dimethylphenyl)urea](/img/structure/B14394475.png)
